molecular formula C6H8O2 B2910485 2-Methylene-cyclobutanecarboxylic acid CAS No. 57822-22-7

2-Methylene-cyclobutanecarboxylic acid

Cat. No. B2910485
CAS RN: 57822-22-7
M. Wt: 112.128
InChI Key: ASRYRQIALCSPLM-UHFFFAOYSA-N
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Description

2-Methylene-cyclobutanecarboxylic acid, also known as Cyclopropanecarboxylic acid, 2-methylene-, methyl ester, is a compound with the formula C6H8O2 . It is chemically represented as a type of carboxylic acid featuring a cyclobutane backbone .


Synthesis Analysis

Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . The synthesis of a series of mono- and di-esters of a 1,2-cyclobutanecarboxylic acid from trans-cinnamic acid using [2+2] photocycloaddition and subsequent esterification has been reported .


Molecular Structure Analysis

The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain .


Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .


Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .

Scientific Research Applications

1. Enantioselective Synthesis

A pivotal application of 2-Methylene-cyclobutanecarboxylic acid derivatives is in enantioselective synthesis. For instance, Xiao et al. (2014) describe the use of these derivatives in Palladium(II)-catalyzed enantioselective C(sp3)–H activation, providing an alternative approach for the synthesis of cyclobutanecarboxylates with chiral quaternary stereocenters (Xiao et al., 2014).

2. Structural Analysis

The structural and conformational properties of cyclobutanecarboxylic acid derivatives, including 2-Methylene-cyclobutanecarboxylic acid, have been studied extensively. Reisner et al. (1983) determined the structure of related compounds using X-ray diffraction, revealing insights into the puckered nature of the cyclobutane ring and its substituent effects (Reisner et al., 1983).

3. Synthesis of Amino Acids

The compound has been used in the synthesis of novel amino acids. Avenoza et al. (2005) reported the efficient production of 2-substituted cyclobutane amino acids through stereocontrolled interconversion of functional groups, demonstrating its utility in creating restricted α-methyl-α-vinylglycine (Avenoza et al., 2005).

4. Catalytic Reactions

Methylenecyclobutane derivatives are prepared through catalytic reactions, such as the Lewis acid-promoted [2+2] cycloaddition reactions. Hayashi et al. (1990) demonstrated the production of these derivatives using a chiral titanium reagent, highlighting the versatility of these compounds in organic synthesis (Hayashi et al., 1990).

Future Directions

Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

properties

IUPAC Name

2-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRYRQIALCSPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylene-cyclobutanecarboxylic acid

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